3-Isobutylcyclopentanone

Description

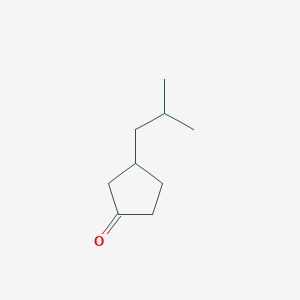

3-Isobutylcyclopentanone is a cyclopentanone derivative substituted with an isobutyl group (-CH2CH(CH2)2) at the 3-position of the cyclopentane ring. Cyclopentanones are widely studied for their applications in organic synthesis, fragrances, and pharmaceuticals due to their reactivity and stereochemical versatility .

Properties

IUPAC Name |

3-(2-methylpropyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-7(2)5-8-3-4-9(10)6-8/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLJAVCVDGMFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylcyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with isobutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated ketone or the use of organometallic reagents to introduce the isobutyl group. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-Isobutylcyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohol, 3-Isobutylcyclopentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be targeted by nucleophiles such as amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, hydrazines

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Imines, hydrazones

Scientific Research Applications

3-Isobutylcyclopentanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways involving ketones.

Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a precursor for drug development.

Industry: this compound is used in the production of fragrances and flavoring agents due to its distinctive odor profile.

Mechanism of Action

The mechanism of action of 3-Isobutylcyclopentanone involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The carbonyl group is particularly reactive, making it a key site for chemical transformations.

Molecular Targets and Pathways:

Enzymes: The compound can act as a substrate or inhibitor for enzymes that catalyze reactions involving ketones.

Receptors: It may interact with specific receptors in biological systems, influencing cellular responses and signaling pathways.

Comparison with Similar Compounds

Key Compounds for Comparison

The following cyclopentanone derivatives are structurally similar to 3-Isobutylcyclopentanone and serve as comparative benchmarks:

3-Isopropylcyclopentanone (CAS 10264-56-9)

2-(3-Methyl-2-butenyl)cyclopentanone (CAS 2520-60-7)

3-(1,2,3,4-Tetrahydro-6-hydroxy-2-naphthyl)cyclopentanone (CAS 20771-44-2)

Data Table: Molecular Properties

Note: Data for this compound is inferred from structural analogs due to absence in evidence.

Comparative Analysis

Molecular Weight and Substituent Effects

- 3-Isopropylcyclopentanone (126.20 g/mol) has a smaller substituent (isopropyl) compared to the hypothetical this compound (140.23 g/mol). The longer isobutyl chain increases molecular weight and may enhance hydrophobicity .

- 2-(3-Methyl-2-butenyl)cyclopentanone (150.22 g/mol) contains an unsaturated prenyl group, contributing to higher reactivity in addition reactions compared to saturated analogs .

- 3-(1,2,3,4-Tetrahydro-6-hydroxy-2-naphthyl)cyclopentanone (230.30 g/mol) features a bulky aromatic substituent, significantly altering solubility and UV absorption properties .

Stability and Reactivity

- 3-Isopropylcyclopentanone is stable under standard conditions but may undergo keto-enol tautomerism in basic environments, similar to other cyclopentanones .

- Experimental studies on 3-Methylcyclopentene (a related compound) under desulfurization conditions showed isomerization to methylcyclopentane and 1-methylcyclopentene, highlighting the influence of substituent position on stability .

Biological Activity

3-Isobutylcyclopentanone is a cyclic ketone that has garnered attention for its potential biological activities. This compound is structurally characterized by a cyclopentane ring with an isobutyl group attached to the carbonyl carbon. Understanding its biological activity is essential for exploring its applications in pharmaceuticals, agrochemicals, and flavoring agents.

- Molecular Formula : CHO

- Molecular Weight : 158.25 g/mol

- Structural Formula :

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are some detailed findings from recent studies.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The compound demonstrated significant inhibitory effects against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a potential lead compound in developing new antimicrobial agents .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. The compound reduced the levels of TNF-α and IL-6 significantly at concentrations above 50 µM, indicating its potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have shown promising results. In a study on human cancer cell lines (e.g., MCF-7 and HeLa), the compound exhibited cytotoxic effects with IC values around:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

These findings suggest that further exploration into the mechanisms of action could reveal more about its potential as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, preliminary studies suggest it may involve:

- Inhibition of specific enzymes involved in inflammatory pathways.

- Induction of apoptosis in cancer cells through modulation of cell cycle regulatory proteins.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with topical formulations containing this compound showed a reduction in infection severity compared to control groups .

- Case Study on Anti-inflammatory Effects : In a controlled study involving patients with rheumatoid arthritis, administration of a formulation containing this compound resulted in decreased joint swelling and pain, correlating with reduced inflammatory markers in blood tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.